molecular formula C9H15NS B13010494 N-(Hex-5-yn-1-yl)thietan-3-amine

N-(Hex-5-yn-1-yl)thietan-3-amine

Cat. No.: B13010494
M. Wt: 169.29 g/mol
InChI Key: VDQUQWOOOGIYQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-yn-1-yl)thietan-3-amine typically involves the reaction of hex-5-yn-1-amine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-yn-1-yl)thietan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Hex-5-yn-1-yl)thietan-3-amine is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Hex-5-yn-1-yl)thietan-3-amine involves its interaction with various molecular targets, such as enzymes and proteins. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and activity. This interaction is often used to study the role of specific proteins in biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(hex-5-yn-1-yl)acetamide: Similar structure but contains a chloro group.

    2-Fluoro-N-(hex-5-yn-1-yl)acrylamide: Contains a fluoro group and an acrylamide moiety.

    N-(hex-5-yn-1-yl)ethenesulfonamide: Contains an ethenesulfonamide group

Uniqueness

N-(Hex-5-yn-1-yl)thietan-3-amine is unique due to its thietane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable building block in organic synthesis and a useful tool in scientific research .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

N-hex-5-ynylthietan-3-amine

InChI

InChI=1S/C9H15NS/c1-2-3-4-5-6-10-9-7-11-8-9/h1,9-10H,3-8H2

InChI Key

VDQUQWOOOGIYQS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCNC1CSC1

Origin of Product

United States

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